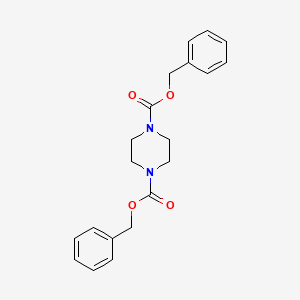

Dibenzyl piperazine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

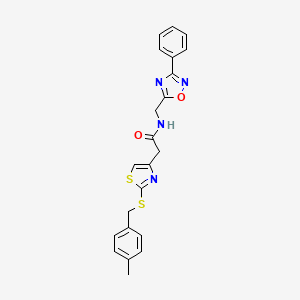

Dibenzyl piperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 102181-95-3. It has a molecular weight of 354.41 and its IUPAC name is dibenzyl 1,4-piperazinedicarboxylate .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H22N2O4/c23-19 (25-15-17-7-3-1-4-8-17)21-11-13-22 (14-12-21)20 (24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 . In a related compound, the central piperazine ring adopts a chair conformation. The phenyl rings are not exactly parallel and make a dihedral angle of 1.3 (1)° .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 354.41 . The compound is typically stored at room temperature .Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry

- Asymmetric Synthesis of Piperazine Alkaloids : Dibenzyl piperazine derivatives are used in the asymmetric synthesis of piperazine alkaloids. A study details the synthesis of a piperazine alkaloid, (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, from dibenzyl piperazine derivatives (Takeuchi et al., 1990).

Polymer Science

- Polyurethane Analog of Polyester : Dibenzyl piperazine-1,4-dicarboxylate derivatives have been explored in polymer science. For example, Polyethylene piperazine-1,4-dicarboxylate, a polyurethane resembling polyethylene terephthalate, was synthesized and studied for its properties compared to the polyester (Wittbecker et al., 1965).

Biochemistry and Pharmaceutical Research

- Antimicrobial Agents : A series of 1,4-disubstituted 1,2,3-triazole derivatives with piperazine carboxamides, derived from this compound, have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Jadhav et al., 2017).

- Biosynthesis of Alkaloids : Research into the biosynthesis of piperazine-derived diazabicyclic alkaloids involves dibenzyl piperazine derivatives. A study identified a multifunctional P450 enzyme that modifies dibenzyl-piperazines, leading to various cyclization events (Pham et al., 2022).

Material Science and Organic Chemistry

- Preparation and Characterisation of Bis-Schiff Bases : Bis-Schiff bases containing a piperazine ring were prepared from this compound derivatives and showed good antibacterial activity (Xu et al., 2018).

Safety and Hazards

properties

IUPAC Name |

dibenzyl piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZWUVZSJIZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)

![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)

![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2737381.png)

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)

![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2737388.png)

![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)

![1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2737391.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)